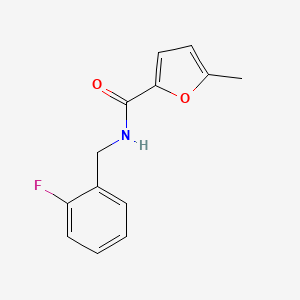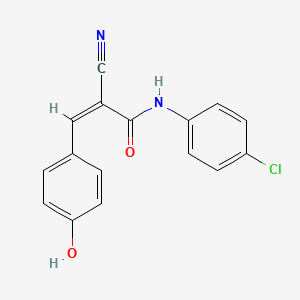
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide, also known as BMBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMBF is a furohydrazide derivative that is primarily used as a pharmacological tool to study the mechanisms of action of various biological processes.
Wirkmechanismus
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting these enzymes, 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide can modulate the activity of various signaling pathways, including the MAPK pathway. 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has also been found to activate protein kinase C, which is involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has been shown to modulate the activity of various enzymes involved in cellular signaling pathways, including the MAPK pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the mechanisms of action of various biological processes. 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has also been found to have anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer. However, 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide. One potential direction is to investigate the anticancer properties of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide in vivo, using animal models. Another potential direction is to study the effects of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide on other cellular signaling pathways, in addition to the MAPK pathway. Finally, further research is needed to optimize the synthesis method of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide, in order to increase the yield and purity of the compound.
Synthesemethoden
The synthesis method of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-bromo-2-furoic acid hydrazide to yield 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has been found to have a wide range of scientific research applications. It has been used as a tool to study the mechanisms of action of various biological processes, including the inhibition of protein tyrosine phosphatases, the activation of protein kinase C, and the modulation of intracellular calcium levels. 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has also been used to study the role of various enzymes in cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Eigenschaften
IUPAC Name |
5-bromo-N'-(2-methoxybenzoyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-19-9-5-3-2-4-8(9)12(17)15-16-13(18)10-6-7-11(14)20-10/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVNUSMQAGOBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)


![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)


